

The Pharmacokinetics and Bioavailability of Troriluzole Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Troriluzole hydrochloride

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Introduction

Troriluzole hydrochloride (BHV-4157), a novel tripeptide prodrug of riluzole, has been developed to improve upon the pharmacokinetic profile of its active metabolite.^{[1][2]} Riluzole, a glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS), but its clinical utility is hampered by high pharmacokinetic variability, a negative food effect, and the need for twice-daily dosing.^{[2][3]} Troriluzole is designed to overcome these limitations by enhancing oral bioavailability and providing a more consistent plasma exposure of riluzole, thereby supporting once-daily administration.^{[4][5]} This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **troriluzole hydrochloride**, summarizing key data from clinical studies and detailing the experimental methodologies employed.

Pharmacokinetic Profile

Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.^{[1][2]} Pharmacokinetic studies in healthy subjects have demonstrated that riluzole exposure, in terms of both area under the curve (AUC) and maximum plasma concentration (C_{max}), is approximately dose-proportional across the studied dose range of troriluzole.^[1]

Single Ascending Dose (SAD) Studies

Following single oral doses of troriluzole, plasma concentrations of the prodrug are low, indicating rapid and efficient conversion to riluzole.^[1] The pharmacokinetic parameters of riluzole following single doses of troriluzole are summarized in the table below.

Parameter	200 mg Troriluzole (n=6)	280 mg Troriluzole (n=10)
AUC _{0-∞} (h*ng/mL)	1771.50 (47.0%)	2297.14 (48.3%)
C _{max} (ng/mL)	307.26 (55.5%)	358.35 (44.6%)
T _{max} (h)	2.75 (1.67-4)	2.59 (1.43-4.14)
T _{1/2} (h)	9.15 (25.7%)	11.97 (18.9%)
Data presented as mean (% coefficient of variation) for AUC, C _{max} , and T _{1/2} , and median (range) for T _{max} .		

Multiple Ascending Dose (MAD) Studies

In multiple-dose studies, riluzole steady state was achieved by Day 5 of once-daily troriluzole administration, with no clinically significant accumulation observed.^{[1][2]} The pharmacokinetic parameters at steady state are presented below.

Parameter	200 mg QD Troriluzole (n=6)	280 mg QD Troriluzole (n=6)
AUC ₀₋₂₄ (h*ng/mL)	1624.42 (46.4%)	2856.33 (28.9%)
C _{max} (ng/mL)	266.28 (41.2%)	481.73 (31.6%)
AUC _{0-∞}	1.22 (14.4%)	1.15 (11.5%)
R _{Cmax}	0.86 (38.1%)	1.04 (16.1%)

Data presented as mean (% coefficient of variation). AUC₀₋₂₄ is the area under the curve over a dosing interval at steady state. C_{max} is the maximum concentration at steady state. AUC_{0-∞} and R_{Cmax} are the accumulation ratios for AUC and C_{max}, respectively.

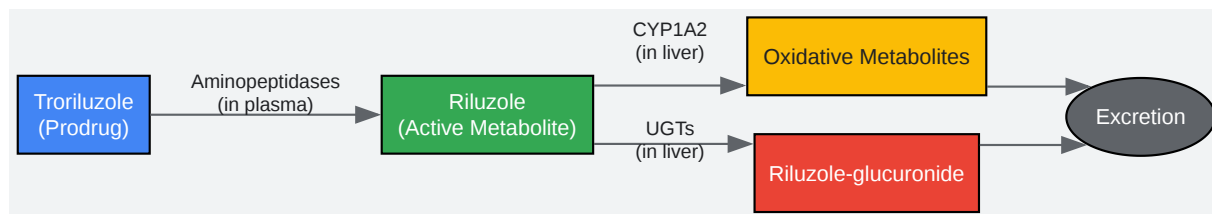
Bioavailability and Food Effect

Troriluzole was designed to improve the oral bioavailability of riluzole.^{[5][6]} Studies have shown that troriluzole administration leads to high oral bioavailability of riluzole, estimated at 80-90%.^[3] A key advantage of troriluzole is the absence of a negative food effect, which is a significant limitation of riluzole.^{[3][4]} This allows for more convenient dosing without food restrictions.^[5]

Metabolism and Excretion

Troriluzole is a tripeptide prodrug that is rapidly converted to riluzole in the plasma by aminopeptidases.^[7] Riluzole is then metabolized primarily in the liver. The main isozyme involved in the initial oxidative metabolism of riluzole is cytochrome P450 1A2 (CYP1A2).^{[5][7]} In vitro studies have indicated that riluzole also has the potential to induce CYP1A2 at clinically relevant concentrations.^[7] Glucuronidation has also been identified as a metabolic pathway for riluzole.^[8]

The metabolic pathway of troriluzole is illustrated in the diagram below.



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Caption: Metabolic pathway of **troriluzole hydrochloride**.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical trials in healthy subjects.[1][2] A general workflow for these studies is outlined below.

Study Design

The studies were typically single-center, randomized, and placebo-controlled, with both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1] Subjects were administered troriluzole or placebo under fasting conditions.[1] Food effect studies were also conducted to assess the impact of a high-fat meal on the pharmacokinetics of troriluzole.[4]

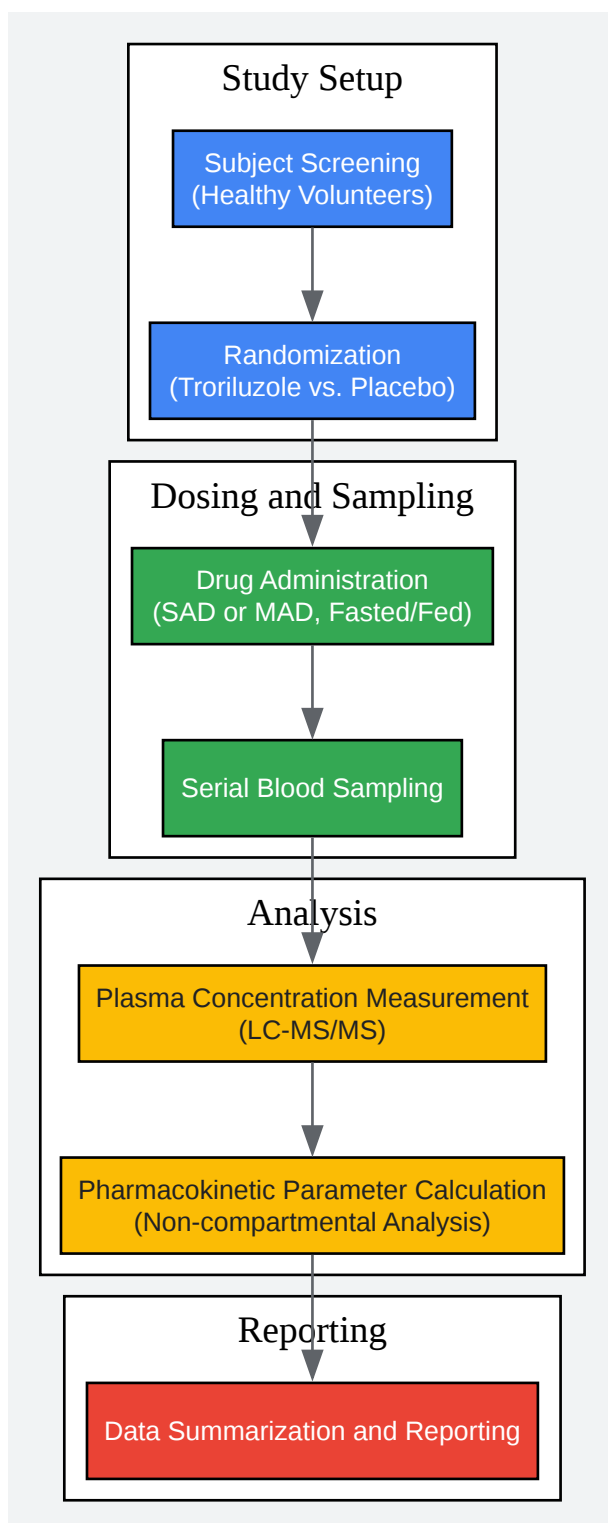
Sample Collection and Analysis

Blood samples were collected at predetermined time points before and after drug administration.[9] Plasma concentrations of troriluzole and riluzole were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][4]

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using standard non-compartmental analysis.[1] Key parameters included AUC from time zero to the last measurable concentration ($AUC_{ng \cdot h/mL} - 0 \rightarrow t$), AUC extrapolated to infinity ($AUC_{ng \cdot h/mL} - 0 \rightarrow \infty$), C_{max}, time to C_{max} (T_{max}), and terminal half-life (T_{1/2}).

The general experimental workflow for the clinical pharmacokinetic studies is depicted in the following diagram.



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Caption: General experimental workflow for clinical pharmacokinetic studies of troriluzole.

Conclusion

Troriluzole hydrochloride demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to riluzole, dose-proportional exposure of the active metabolite, and a lack of food effect.[1][4] These properties address key limitations of riluzole and support a more convenient once-daily dosing regimen.[2][3] The improved bioavailability and reduced pharmacokinetic variability of riluzole following troriluzole administration may lead to a more consistent therapeutic effect and an improved safety profile.[2][5] This technical overview provides a foundation for further research and development of troriluzole for various neurological and psychiatric disorders.[10][11]

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- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Troriluzole Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772408#pharmacokinetics-and-bioavailability-of-troriluzole-hydrochloride]

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